Bienvenue dans la boutique en ligne BenchChem!

4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one

17β-hydroxysteroid dehydrogenase osteoporosis drug discovery steroid metabolism

4-(2,3-Dihydro-1H-inden-5-yl)but-3-en-2-one (CAS 88633-17-4) is an α,β-unsaturated ketone featuring a dihydroindene (indane) bicyclic framework conjugated to a butenone side chain, with molecular formula C₁₃H₁₄O and molecular weight 186.25 g/mol. The compound is catalogued in the ChEMBL database (CHEMBL2324683) and BindingDB (BDBM50426594) as part of the 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitor screening landscape.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
Cat. No. B11907412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC2=C(CCC2)C=C1
InChIInChI=1S/C13H14O/c1-10(14)5-6-11-7-8-12-3-2-4-13(12)9-11/h5-9H,2-4H2,1H3/b6-5+
InChIKeyKDKYOMHTMRINOE-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dihydro-1H-inden-5-yl)but-3-en-2-one: Class and Baseline Characterization for Procurement


4-(2,3-Dihydro-1H-inden-5-yl)but-3-en-2-one (CAS 88633-17-4) is an α,β-unsaturated ketone featuring a dihydroindene (indane) bicyclic framework conjugated to a butenone side chain, with molecular formula C₁₃H₁₄O and molecular weight 186.25 g/mol . The compound is catalogued in the ChEMBL database (CHEMBL2324683) and BindingDB (BDBM50426594) as part of the 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibitor screening landscape [1]. Its conjugated enone system places it within a structural class that includes indanyl methyl ketone analogs; however, the extended butenone side chain distinguishes it from saturated indanyl ketone relatives such as 5-acetylindane (1-(2,3-dihydro-1H-inden-5-yl)ethanone, CAS 4228-10-8, C₁₁H₁₂O, MW 160.21 g/mol), which lacks the α,β-unsaturated carbonyl moiety [2]. The compound's reported computed LogP of approximately 2.78 (cLogP ~2.9 from alternative calculation methods) and topological polar surface area (TPSA) of 17.07 Ų establish baseline physicochemical parameters that differ materially from more polar in-class analogs and influence partitioning behavior in biological assay systems [3].

Why 4-(2,3-Dihydro-1H-inden-5-yl)but-3-en-2-one Cannot Be Replaced by Generic Indanyl Ketones


Generic substitution of 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one with structurally related indanyl ketones (e.g., 5-acetylindane, indanone derivatives, or saturated indanyl methyl ketone analogs) is unwarranted without experimental validation because the conjugated enone system introduces a unique α,β-unsaturated carbonyl electrophile and an extended π-system that is absent in the saturated analogs . This structural feature alters both the electronic character of the carbonyl and the overall molecular geometry, directly affecting target binding, metabolic stability, and reactivity in synthetic applications. The compound's documented biological activity at 17β-HSD2 (IC₅₀ = 207 nM) with measurable selectivity over 17β-HSD1 establishes a specific pharmacological fingerprint that cannot be assumed for analogs lacking the butenone extension [1]. Moreover, the calculated physicochemical properties (cLogP ~2.78–2.9, TPSA = 17.07 Ų) differ substantially from more polar indane derivatives, influencing membrane permeability and assay behavior . The following quantitative evidence guide specifies the measurable dimensions along which this compound diverges from its nearest comparators.

Quantitative Differentiation Evidence for 4-(2,3-Dihydro-1H-inden-5-yl)but-3-en-2-one: Comparator-Based Performance Data


17β-HSD2 Inhibitory Potency: 207 nM IC₅₀ vs. 4.34 μM at 17β-HSD1 (21-Fold Isoform Selectivity)

In the identical assay platform (human placental microsomal fraction, [³H]estradiol substrate, HPLC detection of estrone formation), 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one inhibited 17β-HSD2 with an IC₅₀ of 207 nM, whereas its activity against 17β-HSD1 was 4.34 × 10³ nM (4.34 μM), yielding a 21-fold selectivity window for the type 2 isoform [1]. This selectivity profile is notable within the broader 17β-HSD2 inhibitor screening landscape, where typical non-steroidal inhibitors in low nanomolar affinity ranges (IC₅₀ values of 34–62 nM in the same assay system) have been developed in dedicated medicinal chemistry programs [2]. While the absolute potency of the target compound is moderate relative to optimized leads, its combination of measurable 17β-HSD2 inhibition with demonstrable 17β-HSD1 counter-screening data provides a defined baseline for structure-activity relationship (SAR) exploration and scaffold hopping.

17β-hydroxysteroid dehydrogenase osteoporosis drug discovery steroid metabolism isoform selectivity

Conjugated Enone Structural Differentiation vs. Saturated Indanyl Ketone Analogs

The target compound bears an α,β-unsaturated butenone moiety (IUPAC: (E)-4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one, SMILES: CC(=O)/C=C/C1=CC2=C(CCC2)C=C1) that distinguishes it structurally and electronically from the nearest commercially available indanyl analog, 5-acetylindane (1-(2,3-dihydro-1H-inden-5-yl)ethanone, CAS 4228-10-8, C₁₁H₁₂O, MW 160.21 g/mol) [1]. The butenone extension introduces: (1) a conjugated π-system spanning the indane-to-carbonyl distance, altering UV absorption and electronic properties; (2) an electrophilic β-carbon capable of undergoing Michael addition, a reactivity feature absent in the saturated acetyl analog; (3) molecular weight increased by 26.04 g/mol (from 160.21 to 186.25) and an additional rotational degree of freedom introduced by the vinyl spacer . The E-configuration of the double bond (confirmed by the isomeric SMILES notation in the vendor specification) distinguishes this compound from the corresponding Z-isomer that would exhibit different spatial orientation and potentially different biological activity .

α,β-unsaturated carbonyl Michael acceptor structural alert reactivity differentiation

cLogP Differentiation: Lipophilicity Comparison with Indanyl Scaffold Analogs

The computed LogP of 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one is reported as 2.7775 (ChemSrc) and ~2.9 (Molaid), with a topological polar surface area (TPSA) of 17.07 Ų, placing it in a moderate lipophilicity range suitable for membrane permeation while retaining a single hydrogen-bond acceptor (the carbonyl oxygen) [1]. This lipophilicity is elevated relative to more polar indane derivatives that incorporate hydroxyl, carboxyl, or amide functionalities on the indane core—as exemplified in the KCNQ channel activator patent series (1-(1-hydroxy-2,3-dihydro-1H-inden-5-yl)-urea derivatives) and the substituted pyrrole-2,5-dione patent class (substituted-3-(2,3-dihydro-1H-inden-5-yl)-4-hydroxy-1H-pyrrole-2,5-diones) [2] [3]. The TPSA of 17.07 Ų is considerably lower than typical drug-like molecules (usually >40 Ų), indicating minimal polarity, which may affect aqueous solubility and assay behavior in biochemical vs. cellular systems.

lipophilicity drug-likeness ADME prediction physicochemical profiling

Synthetic Utility as a Building Block: Reactivity Profile vs. Saturated Indanyl Ketones

The compound has documented utility as a synthetic intermediate in cyclocondensation reactions that exploit the α,β-unsaturated ketone functionality. A specific synthetic application has been reported: reaction with diethyl malonate and sodium in ethanol/water/ethyl acetate with CO₂, followed by sodium hydroxide workup, yields 3-hydroxy-5-(5-indanyl)cyclohex-2-en-1-one as a white solid in 79.6% yield (18.70 g scale, mp 198 °C) [1]. This cyclocondensation proceeds via Michael addition followed by Dieckmann-type cyclization—a transformation that is not accessible with saturated indanyl ketone analogs such as 5-acetylindane, which lack the electrophilic β-carbon necessary for conjugate addition. The reaction demonstrates the compound's capacity to serve as a 1,3-dicarbonyl synthon equivalent for the construction of cyclohexenone-fused indane systems, a structural motif of interest in both medicinal chemistry and fragrance chemistry.

synthetic intermediate Michael addition cyclocondensation building block

ChEMBL/BindingDB Registry Status vs. Uncharacterized Indanyl Analogs

4-(2,3-Dihydro-1H-inden-5-yl)but-3-en-2-one is registered in ChEMBL (ID: CHEMBL2324683) and BindingDB (ID: BDBM50426594) with dual-target bioactivity data (17β-HSD2 and 17β-HSD1), placing it among the minority of indanyl butenone compounds with publicly available, curated pharmacological annotation [1]. In contrast, the structurally closest analog 5-acetylindane (CAS 4228-10-8) and other simple indanyl ketones in the CAS registry do not have corresponding ChEMBL/BindingDB entries with comparable enzyme inhibition data in the 17β-HSD family, limiting their utility in SAR studies that require pre-existing pharmacological baselines [2]. For screening library procurement, compounds with existing bioactivity annotation enable informed hit triage—the presence of both target activity (207 nM at 17β-HSD2) and counter-screen data (4,340 nM at 17β-HSD1) provides a selectivity fingerprint that uncharacterized analogs cannot offer without de novo screening investment.

screening library annotated compound public bioactivity data SAR exploration

Optimal Application Scenarios for 4-(2,3-Dihydro-1H-inden-5-yl)but-3-en-2-one Based on Verified Differentiation Evidence


17β-HSD2 Inhibitor Screening Reference Standard and SAR Probe

Based on the established IC₅₀ of 207 nM at 17β-HSD2 and 21-fold selectivity over 17β-HSD1 in the human placental microsomal/cytosolic assay system, this compound serves as a validated reference standard for 17β-HSD2 inhibitor screening campaigns [1]. Its moderate potency—deliberately distant from the low-nanomolar range of lead-optimized inhibitors (34–62 nM)—makes it suitable as a threshold control for hit identification: compounds exceeding its potency at 17β-HSD2 while maintaining or improving the selectivity ratio represent meaningful SAR progress. The dual ChEMBL/BindingDB annotation provides a traceable, replicable data source for assay qualification and inter-laboratory benchmarking. This application is validated by the compound's use in the Saarland University 17β-HSD2 drug discovery program, where it was screened alongside a broader panel of non-steroidal inhibitors [2].

Synthetic Building Block for Cyclohexenone-Indane Hybrid Scaffolds

The compound's demonstrated capacity to undergo Michael addition/cyclocondensation with diethyl malonate to yield 3-hydroxy-5-(5-indanyl)cyclohex-2-en-1-one in ~80% isolated yield on a multi-gram scale provides a validated synthetic entry into cyclohexenone-fused indane systems [1]. This transformation exploits the conjugated enone functionality that distinguishes the target compound from saturated indanyl ketones—reagents that cannot participate in this cyclization pathway. The resulting cyclohexenone-indane products bear structural resemblance to intermediates found in the synthesis of biologically active indane-fused heterocycles, including the KCNQ channel activator patent series (EP3447045) and substituted pyrrole-2,5-dione anti-inflammatory agents (US4680414), where indane-cyclohexenone hybrids could serve as late-stage diversification precursors [2] .

Estrogen Metabolism Research Tool for 17β-HSD Isoform Profiling

With its defined selectivity profile (17β-HSD2 IC₅₀ = 207 nM vs. 17β-HSD1 IC₅₀ = 4,340 nM), this compound provides a pharmacological tool for dissecting the relative contributions of 17β-HSD isozymes in estrogen-inactivating (type 2) versus estrogen-activating (type 1) pathways in cellular or tissue-based models [1]. The 21-fold selectivity window—while modest compared to highly optimized tool compounds—is sufficient for concentration-response discrimination in systems where both isozymes are co-expressed, such as breast cancer cell lines and placental tissue models. The compound's moderate lipophilicity (cLogP ~2.8) and low TPSA (17.07 Ų) predict adequate membrane permeability for cellular assays, though solubility limitations should be experimentally verified [2]. This application context is reinforced by the therapeutic relevance of 17β-HSD2 inhibition in osteoporosis, where reducing local estradiol inactivation in bone tissue is a validated pharmacological strategy .

Physicochemical Calibration Standard for Indanyl Compound Libraries

The well-characterized computed properties—cLogP = 2.78–2.9, TPSA = 17.07 Ų, zero H-bond donors, one H-bond acceptor, molecular weight 186.25 g/mol—position this compound as a physicochemical benchmark at the low-polarity extreme of the indanyl compound space [1]. In procurement for compound library design, it can serve as a calibration point against which the lipophilicity and polarity of more functionalized indanyl derivatives (e.g., the hydroxyl-urea KCNQ activator class or the hydroxy-pyrrole-dione series) can be compared [2] . Its rotatable bond count of 2 and the rigid indane bicycle provide a defined conformational baseline, making it useful for validating computational ADME models and for assessing the impact of incremental structural modifications on predicted drug-likeness parameters within indane-based screening collections.

Quote Request

Request a Quote for 4-(2,3-dihydro-1H-inden-5-yl)but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.